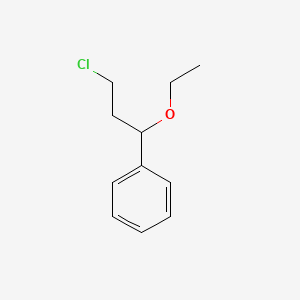
4-Morpholinecarboximidicacid,N-methyl-,hydrazide(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholinecarboximidicacid,N-methyl-,hydrazide(9CI) is a chemical compound with the molecular formula C6H14N4O . It is known for its unique structure, which includes a morpholine ring, a carboximidic acid group, and a hydrazide group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often include controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 4-Morpholinecarboximidicacid,N-methyl-,hydrazide(9CI) may involve large-scale reactors and continuous flow processes to maximize yield and efficiency . The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Morpholinecarboximidicacid,N-methyl-,hydrazide(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The hydrazide group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
4-Morpholinecarboximidicacid,N-methyl-,hydrazide(9CI) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Morpholinecarboximidicacid,N-methyl-,hydrazide(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Morpholinecarboximidicacid,N-methyl-,hydrazide(9CI) include:
4-Morpholinecarboximidicacid,N-methyl-,amide: This compound has a similar structure but lacks the hydrazide group.
4-Morpholinecarboximidicacid,N-ethyl-,hydrazide: This compound has an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of 4-Morpholinecarboximidicacid,N-methyl-,hydrazide(9CI) lies in its specific combination of functional groups, which gives it distinctive chemical properties and makes it suitable for a wide range of applications .
Properties
Molecular Formula |
C6H14N4O |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
N-amino-N-methylmorpholine-4-carboximidamide |
InChI |
InChI=1S/C6H14N4O/c1-9(8)6(7)10-2-4-11-5-3-10/h7H,2-5,8H2,1H3 |
InChI Key |
IJANKHWXVLNMNC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=N)N1CCOCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


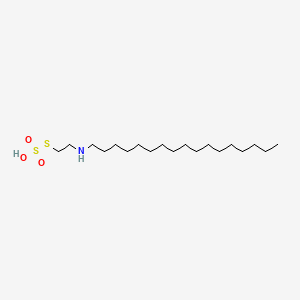

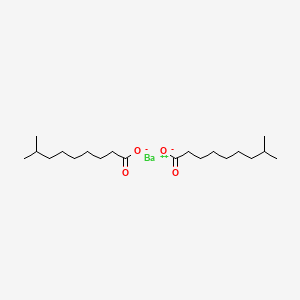
![6-Iodo-benzo[d][1,3]oxazin-4-one](/img/structure/B13790036.png)
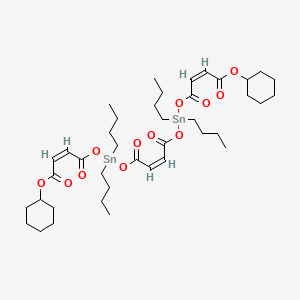

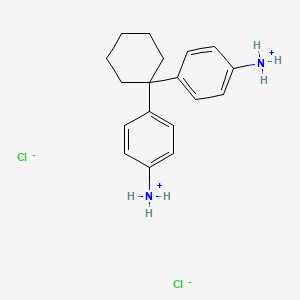
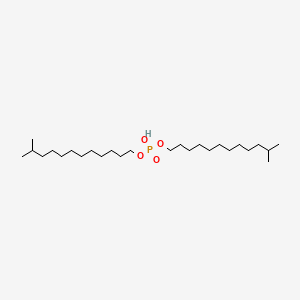
![1,3,6-Naphthalenetrisulfonic acid, 7,7'-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt](/img/structure/B13790062.png)
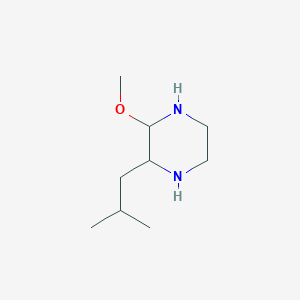
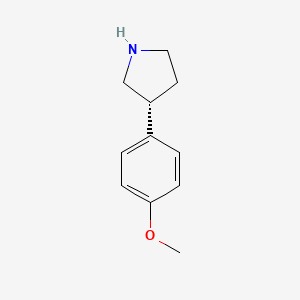
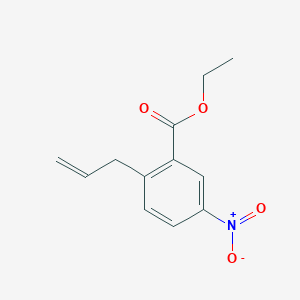
![Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester](/img/structure/B13790079.png)
